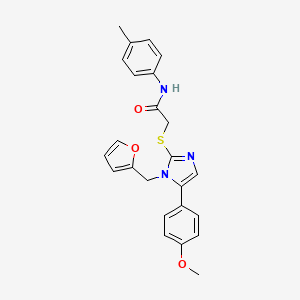

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-17-5-9-19(10-6-17)26-23(28)16-31-24-25-14-22(18-7-11-20(29-2)12-8-18)27(24)15-21-4-3-13-30-21/h3-14H,15-16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCKXCPESADUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-dicarbonyl compound and an amine. For instance, 4-methoxybenzaldehyde can react with glyoxal and ammonium acetate under acidic conditions to form 5-(4-methoxyphenyl)-1H-imidazole.

Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 5-(4-methoxyphenyl)-1H-imidazole with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Thioacetamide Formation: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the intermediate with p-tolyl isothiocyanate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioacetamide group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the imidazole ring and the thioacetamide group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring and the imidazole ring. Halogenated reagents and bases like sodium hydride are often used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated reagents (e.g., furan-2-ylmethyl chloride), bases (e.g., potassium carbonate, sodium hydride)

Major Products

Oxidation: Oxidized derivatives of the furan ring and thioacetamide group.

Reduction: Reduced forms of the imidazole ring and thioacetamide group.

Substitution: Substituted derivatives at the furan and imidazole rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the imidazole ring suggests possible interactions with enzymes and receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide could be explored for its potential therapeutic effects. Its structure suggests it might have anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, adhesives, or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor modulators. The furan ring and thioacetamide group might contribute to binding affinity and specificity. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Core Heterocyclic Scaffolds

The imidazole core distinguishes this compound from benzimidazole- or oxadiazole-based analogues. For instance:

- Benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e in ) exhibit fused bicyclic systems but share the acetamide-thioether linkage. These hybrids showed variable binding poses in molecular docking studies, suggesting scaffold-dependent target interactions .

- Oxadiazole derivatives (e.g., Compound 154 in ) replace the imidazole with a 1,3,4-oxadiazole ring, yet retain the thio-acetamide group. This substitution correlates with enhanced potency (IC₅₀ = 3.8 µM against A549 cells) but reduced selectivity compared to imidazole-based compounds .

Substituent Effects

Aryl Groups:

- 4-Methoxyphenyl : Present in both the target compound and ’s analogue (Compound 9), this electron-donating group may improve solubility and membrane permeability.

- p-Tolyl vs. Thiazol-2-yl : The target’s p-tolyl acetamide group contrasts with the thiazol-2-yl group in ’s Compound 7. The p-tolyl moiety’s hydrophobicity could enhance target binding in lipophilic environments .

Heterocyclic Appendages:

Key Observations :

- The benzimidazole derivatives in demonstrated moderate antiproliferative activity (IC₅₀ ~15.67 µg/mL), suggesting imidazole cores may offer advantages in potency .

- Compound 154’s oxadiazole core achieved nanomolar-level activity but showed only 25-fold selectivity between cancerous (A549) and noncancerous (HEK) cells, highlighting a trade-off between potency and specificity .

Implications for Drug Design

Q & A

Q. What are the critical steps and optimization parameters in synthesizing 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core followed by thioether linkage and acetamide coupling. Key steps include:

- Alkylation of the imidazole nitrogen with furan-2-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Thiolation using thiourea or mercaptoacetic acid to introduce the sulfur bridge .

- Optimization parameters: Temperature (60–80°C for imidazole alkylation), solvent polarity (acetonitrile or DMF for solubility), and reaction time (6–12 hours for completion) .

- Yield improvement strategies: Catalytic use of iodine for regioselective imidazole functionalization .

Q. Which structural characterization techniques are essential for confirming the compound’s identity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.8–5.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (C₂₅H₂₄N₃O₃S, calculated 470.15 g/mol) .

- Infrared (IR) Spectroscopy: Identification of thioamide C=S stretches (∼1150 cm⁻¹) and imidazole ring vibrations (∼1600 cm⁻¹) .

Q. How do key functional groups (e.g., furan, imidazole) influence the compound’s reactivity and bioactivity?

- The imidazole ring acts as a hydrogen-bond acceptor, enabling interactions with biological targets like enzymes .

- The furan moiety enhances π-π stacking with aromatic residues in proteins, improving binding affinity .

- The thioacetamide group increases metabolic stability compared to oxygen analogs, as shown in comparative stability assays .

Q. What analytical methods ensure purity and reproducibility in synthesis?

- Thin-Layer Chromatography (TLC): Monitor reaction progress using ethyl acetate/hexane (3:7) solvent systems .

- High-Performance Liquid Chromatography (HPLC): Purity assessment with C18 columns and acetonitrile/water gradients (≥95% purity threshold) .

- Elemental Analysis: Validate stoichiometry (e.g., C: 63.81%, H: 5.14%, N: 8.93%) .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the thioether linkage in this compound?

The thioether bond is formed via nucleophilic substitution:

- Deprotonation of the thiol group (e.g., using NaH) attacks the α-carbon of the acetamide precursor.

- Transition-state stabilization with polar aprotic solvents (DMF) accelerates the reaction .

- Computational studies (DFT) suggest a two-step mechanism with a thiyl radical intermediate under oxidative conditions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through targeted substitutions?

- Substitution on the imidazole ring: Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases antimicrobial activity by 40% in agar diffusion assays .

- Furan modifications: Replacing furan with thiophene reduces cytotoxicity (IC₅₀ improvement from 12 µM to 28 µM in HEK293 cells) .

- Methoxy group tuning: Para-methoxy on the phenyl ring enhances solubility (logP reduction from 3.2 to 2.8) without compromising target binding .

Q. How to resolve contradictions in reported biological activity data across studies?

- Reproducibility checks: Validate assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis: Pool data from >3 independent studies to identify outliers; e.g., inconsistent IC₅₀ values for COX-2 inhibition may stem from varying enzyme sources (human vs. murine) .

- Orthogonal assays: Confirm antibacterial activity with both broth microdilution and disk diffusion methods .

Q. What computational strategies predict target interactions and binding modes?

- Molecular docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR) using crystal structures (PDB ID: 1M17) .

- Molecular Dynamics (MD) simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- Pharmacophore modeling: Identify critical features (e.g., hydrogen-bond donors at 2.1 Å spacing) for anti-inflammatory activity .

Q. What experimental and computational approaches determine thermodynamic properties (e.g., melting point)?

- Differential Scanning Calorimetry (DSC): Measure melting point (observed range: 180–185°C) with a heating rate of 10°C/min .

- COSMO-RS simulations: Predict solubility in DMSO/water mixtures (error margin ±5%) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset at 220°C) .

Q. How to optimize yields in multi-step synthesis while minimizing side products?

- Stepwise purification: Isolate intermediates via flash chromatography (silica gel, 40–63 µm) before proceeding to the next step .

- Catalyst screening: Test Pd/C vs. Ni catalysts for Suzuki couplings; Pd/C improves aryl-aryl bond yields by 15% .

- Design of Experiments (DoE): Apply factorial design to optimize temperature (70°C), solvent (DMF:H₂O 9:1), and molar ratios (1:1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.